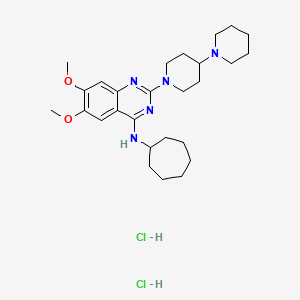

C 021 二塩酸塩

概要

説明

C 021 ジヒドロクロリドは、CC ケモカイン受容体 4 (CCR4) の強力なアンタゴニストです。この化合物は、ヒトおよびマウスモデルの両方で機能的ケモタキシスを阻害する能力で知られています。 免疫学や炎症の分野における科学研究で大きな可能性を示しています .

科学的研究の応用

C 021 dihydrochloride has a wide range of scientific research applications, including:

Immunology: It is used to study the role of CCR4 in immune responses.

Inflammation: It is used to investigate the mechanisms of inflammation and potential therapeutic targets.

Cancer Research: It is used to study the role of CCR4 in cancer progression and metastasis.

Drug Development: It is used as a lead compound for the development of new therapeutic agents

作用機序

C 021 ジヒドロクロリドは、CCR4 受容体に結合することで効果を発揮し、その機能を阻害します。 これにより、受容体が CCL22 などの天然リガンドと相互作用することができなくなり、その結果、ケモタキシスと炎症に関与する下流のシグナル伝達経路が阻害されます .

類似の化合物との比較

類似の化合物

- CTK7A

- HIF-2α-IN-8

- チロロンジヒドロクロリド

- グルコサミン硫酸塩

- HIF1-IN-3

独自性

C 021 ジヒドロクロリドは、CCR4 受容体に対する高い効力と選択性でユニークです。 これは、様々な生物学的プロセスにおける CCR4 の特定の役割を研究し、標的治療を開発するための貴重なツールとなっています .

生化学分析

Biochemical Properties

C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, C 021 dihydrochloride can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.

Cellular Effects

C 021 dihydrochloride has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, C 021 dihydrochloride influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of C 021 dihydrochloride involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, C 021 dihydrochloride effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C 021 dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that C 021 dihydrochloride remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that C 021 dihydrochloride can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.

Dosage Effects in Animal Models

The effects of C 021 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, C 021 dihydrochloride may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

C 021 dihydrochloride is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of C 021 dihydrochloride, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, C 021 dihydrochloride can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of C 021 dihydrochloride within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, C 021 dihydrochloride can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.

Subcellular Localization

C 021 dihydrochloride’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct C 021 dihydrochloride to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.

準備方法

合成経路と反応条件

C 021 ジヒドロクロリドの合成は、キナゾリンコア構造の調製から始まる複数のステップを伴います。主要なステップには次のものがあります。

キナゾリンコアの形成: これは、通常、適切な前駆体を用いた環化反応によって達成されます。

官能基化: キナゾリンコアは、その後、所望の化学的特性を実現するために様々な置換基で官能基化されます。

工業生産方法

C 021 ジヒドロクロリドの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには次のものが含まれます。

反応条件の最適化: 最終生成物の高収率と高純度を確保すること。

工業グレードの試薬の使用: 費用対効果とスケーラビリティを確保すること。

化学反応の分析

反応の種類

C 021 ジヒドロクロリドは、次のような様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は通常、酸化された誘導体を生成し、還元反応は還元された誘導体を生成します .

科学研究への応用

C 021 ジヒドロクロリドは、次のような幅広い科学研究用途があります。

免疫学: これは、CCR4 が免疫応答において果たす役割を研究するために使用されます。

炎症: これは、炎症のメカニズムと潜在的な治療標的を調査するために使用されます。

がん研究: これは、CCR4 ががんの進行と転移において果たす役割を研究するために使用されます。

類似化合物との比較

Similar Compounds

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochloride

- Glucosamine sulfate

- HIF1-IN-3

Uniqueness

C 021 dihydrochloride is unique in its high potency and selectivity for the CCR4 receptor. This makes it a valuable tool for studying the specific role of CCR4 in various biological processes and for developing targeted therapies .

特性

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

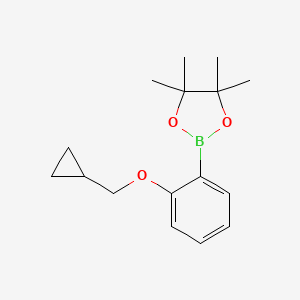

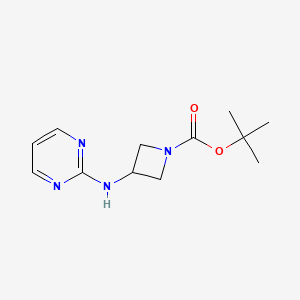

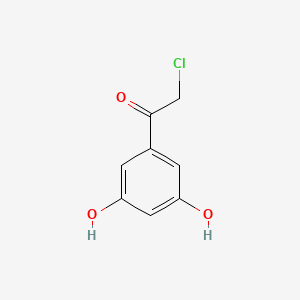

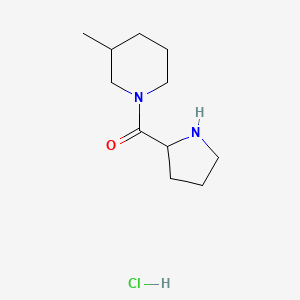

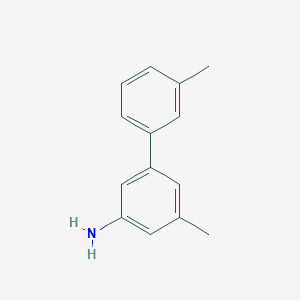

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?

A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)